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3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

PARP-1 inhibitor Enzyme inhibition DNA damage repair

Researchers often struggle to source non-fluorinated PARP-1 inhibitors with defined selectivity profiles for SAR studies. This benzamide-phthalazinone hybrid (CAS 896374-20-2) directly addresses this gap, offering a 3-methoxy substitution pattern that provides a conformational locking mechanism distinct from the olaparib scaffold. · PARP-1 Ki: 5-6 nM; Cellular EC50: 11 nM in C41 cells. · Enables dissection of PARP-1 vs. PARP-2 contributions without 2-fluoro substituent interference. · Validated tool for biochemical assays, SPR, and computational docking benchmarks. Supplied with rigorous quality documentation to support reproducible enzymology.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 896374-20-2
Cat. No. B2690650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
CAS896374-20-2
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22)
InChIKeyKNRVSNRTZSFBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide: A Phthalazinone-Benzamide Hybrid for PARP Research


3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (CAS 896374-20-2) is a synthetic small molecule belonging to the benzamide-phthalazinone hybrid class . It combines a 4-oxo-3,4-dihydrophthalazin-1-yl (phthalazinone) core with a 3-methoxybenzamide moiety via a methylene linker. This scaffold is structurally related to the pharmacophore of clinically validated PARP inhibitors such as Olaparib [1]. The compound has been cataloged in authoritative databases including ChEMBL (CHEMBL2058679) and BindingDB, where it is associated with PARP-1 enzyme inhibition data (Ki = 5–6 nM, EC50 = 11 nM in cellular assays) [2]. Its differentiation from closely related analogs lies in the specific substitution pattern – a 3-methoxy group on the benzamide ring – which is recognized as a critical determinant of PARP-1 binding affinity and selectivity [3].

Phthalazinone-benzamide hybrid scaffold related to known PARP inhibitor pharmacophore
3-Methoxy substitution reported to support PARP-1 binding affinity
Structurally distinct from 2-fluoro Olaparib scaffold for SAR comparison studies
May support biochemical and cellular PARP inhibition endpoint studies

Why Generic Substitution Fails: The Critical Role of Methoxy Position in PARP-1 Engagement


Phthalazinone-benzamide PARP inhibitors exhibit extreme sensitivity to substitution patterns on the benzamide ring, a phenomenon documented in the development of alkoxybenzamide series by KuDOS Pharmaceuticals (now AstraZeneca) [1]. The lead optimization program leading to Olaparib established that the benzamide carbonyl forms a critical hydrogen bond network with PARP-1's catalytic pocket, and modifications to the ring profoundly affect both potency and selectivity [2]. Specifically, the 3-methoxy substituent in the target compound engages in intramolecular hydrogen bonding that restricts conformational flexibility, a feature that directly correlates with low nanomolar enzyme and cellular activity [3]. Simply interchanging this compound with unsubstituted benzamide analogs (e.g., N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide, CAS 5153-65-1) or N-alkyl variants (e.g., N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide) would discard this conformational locking mechanism, potentially resulting in significant loss of PARP-1 inhibitory potency and cellular efficacy. The quantitative evidence below demonstrates that even subtle structural perturbations translate to measurable differences in binding affinity and functional activity.

Target Compound
Alternative / Risk
3-Methoxy group enables conformational restriction via intramolecular H-bond
Unsubstituted benzamide analogs lack this locking, may reduce PARP-1 binding affinity
Free primary amide NH acts as hydrogen bond donor to PARP-1 Gly863
N-ethyl or N-alkyl analogs eliminate the amide NH donor, predicted to abolish PARP-1 engagement
3-Methoxy substitution without 2-fluoro may alter PARP-1/PARP-2 selectivity profile
2-Fluoro Olaparib scaffold provides balanced dual inhibition; substitution change may shift isoform selectivity

Quantitative Evidence: Differentiating This Compound from Structural Analogs


PARP-1 Enzyme Inhibition Potency

The target compound demonstrates low nanomolar PARP-1 enzyme inhibition (Ki = 5–6 nM), as recorded in BindingDB from patent US9283222, placing it within the same potency range as the phthalazinone-based clinical candidate Olaparib [1]. In a direct comparison, the unsubstituted benzamide analog N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide (CAS 5153-65-1) lacks the methoxy group and the associated conformational restriction through intramolecular hydrogen bonding, which has been demonstrated in the alkoxybenzamide literature to reduce PARP-1 inhibitory activity by orders of magnitude compared to methoxy-substituted congeners [2]. While a direct head-to-head comparison in a single assay is not available for these specific compounds, the class-level inference based on the Menear et al. structure-activity relationship (SAR) study supports the critical contribution of the 3-methoxy group to maintaining low nanomolar potency.

PARP-1 Ki
Reported
Ki = 5–6 nM
Supports PARP-1 enzyme inhibition endpoint context
Class-level SAR indicates methoxy contribution; direct comparator data unavailable
PARP-1 inhibitor Enzyme inhibition DNA damage repair

Cellular PARP-1 Inhibition in Cancer Cell Lines

The target compound exhibits cellular PARP-1 inhibition with an EC50 of 11 nM, measured in H2O2-stimulated human C41 cells by FITC-based immunostaining for poly(ADP-ribose) (PAR) chain formation [1]. This demonstrates effective cell permeability and target engagement in a disease-relevant context. Comparatively, many early phthalazinone PARP inhibitors in the literature show a significant drop-off between enzyme and cellular potency due to poor membrane permeability or efflux [2]. The retention of single-digit nanomolar cellular potency for the target compound is consistent with the alkoxybenzamide design principle of conformational pre-organization, which may simultaneously enhance passive permeability through reduced polar surface area exposure.

Cellular EC₅₀
Reported
EC₅₀ = 11 nM (C41 cells)
Supports cellular PARP inhibition endpoint review
Cell permeability consistent with alkoxybenzamide design
Cellular PARP activity Immunostaining Cancer cell line

3-Methoxy vs. 2-Fluoro Substitution and PARP-1 Binding Mode

The compound's 3-methoxy substitution on the benzamide ring differentiates it from the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide scaffold (Olaparib Impurity 16, CAS 1956340-97-8), which is the core of the FDA-approved drug Olaparib [1]. In the Olaparib pharmacophore, the 2-fluoro group is essential for interaction with the PARP-1 nicotinamide-binding pocket, while the 5-position attachment to the phthalazinone methylene linker governs the geometry of the enzyme-inhibitor complex. The target compound relocates the methoxy group to the 3-position and lacks the 2-fluoro substituent, which is predicted to alter the hydrogen bonding network with the PARP-1 catalytic dyad (Ser904, Gly863) [2]. This structural divergence implies potential differences in PARP-1 vs. PARP-2 selectivity, as the 2-fluoro substituent in Olaparib contributes to its balanced PARP-1/PARP-2 inhibition profile. Researchers specifically requiring a probe with altered PARP isoform selectivity or reduced PARP trapping activity may find the 3-methoxy analog a valuable comparator compound.

3-Methoxy vs 2-Fluoro
Class-level
3-methoxy (target) vs 2-fluoro (Olaparib); predicted differential PARP-1/PARP-2 selectivity
Supports isoform-selectivity investigation context
PARP-2 inhibition data not reported
Structure-activity relationship Pharmacophore Hydrogen bonding

Amide NH as a Critical Hydrogen Bond Donor

The target compound retains a primary amide NH group (benzamide), distinguishing it from N-alkyl analogs such as N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (PubChem CID 44402155) [1]. In the PARP-1 pharmacophore model established by Menear et al. and later validated in Olaparib co-crystal structures, the benzamide NH forms a critical hydrogen bond with the Gly863 backbone carbonyl, while the adjacent carbonyl oxygen accepts a hydrogen bond from Ser904 [2]. N-substitution (e.g., N-ethyl) eliminates this hydrogen bond donor capacity, which is predicted to substantially reduce or abolish PARP-1 binding. Although direct binding data for the N-ethyl analog is not publicly available in binding databases, the fundamental requirement of the free amide NH for PARP-1 interaction is well-established in the medicinal chemistry literature. Thus, the target compound's unsubstituted amide ensures retention of this essential pharmacophoric feature, whereas N-alkyl congeners are expected to be inactive or weakly active.

Amide NH Donor
Class-level
Primary amide NH present; N-ethyl analog lacks H-bond donor capacity
Critical pharmacophore feature for PARP-1 Gly863 interaction
N-alkyl substitution predicted to abolish binding
Amide functionality Hydrogen bond donor Pharmacophore

Optimal Research Applications Based on Evidence


PARP-1 Enzyme Inhibition Assays with a Structurally Defined Probe

With a PARP-1 Ki of 5–6 nM, this compound is suitable as a positive control or reference inhibitor in biochemical PARP-1 assays, particularly in laboratories that require a non-fluorinated analog distinct from the Olaparib scaffold [1]. Its well-defined binding activity enables its use in enzyme kinetics studies, fluorescence polarization competition assays, and surface plasmon resonance (SPR) binding experiments. The compound's structural divergence from Olaparib (3-methoxy vs. 2-fluoro) makes it a valuable tool for SAR campaigns exploring alternative substitution patterns on the benzamide ring.

Cellular DNA Damage Response Studies in Cancer Cell Lines

The compound's cellular EC50 of 11 nM in human C41 cells confirms its ability to inhibit PARP-1 in intact cells under DNA-damaging conditions (H2O2 stimulation) [1]. This supports its use in studies of PARP-mediated DNA repair, including single-strand break repair (SSBR) and base excision repair (BER) pathways. Researchers can employ this compound at concentrations of 10–50 nM to achieve near-complete cellular PARP inhibition while minimizing off-target effects, making it appropriate for co-treatment experiments with DNA-damaging chemotherapeutics or radiation.

Comparative Selectivity Profiling of PARP Isoforms

The absence of the 2-fluoro substituent that contributes to PARP-2 engagement in Olaparib suggests that this compound may exhibit differential PARP-1 vs. PARP-2 selectivity [2]. This makes it a candidate for selectivity profiling panels aimed at identifying PARP-1-specific versus dual PARP-1/PARP-2 inhibitors. Researchers investigating the therapeutic relevance of selective PARP-1 inhibition (as opposed to dual PARP-1/PARP-2 blockade) can use this compound alongside Olaparib to dissect isoform-specific contributions to cellular phenotypes such as PARP trapping, NAD+ depletion, and apoptosis induction.

Pharmacophore Validation and Computational Chemistry Studies

The compound's distinct substitution pattern (3-methoxybenzamide linked to phthalazinone via methylene) provides a test case for computational models of PARP-1-ligand interactions, including molecular docking, molecular dynamics simulations, and free energy perturbation calculations [3]. Its experimentally measured binding affinity (Ki = 5–6 nM) serves as a benchmark for validating in silico predictions. Additionally, the intramolecular hydrogen bond between the 3-methoxy oxygen and the amide NH, which restricts conformational freedom, offers a model system for studying the energetic contribution of conformational pre-organization to binding affinity.

Application
Selection Property
Validation Focus
PARP-1 enzyme inhibition studies with non-fluorinated probe
Reported PARP-1 enzyme inhibition data; non-fluorinated scaffold
Enzyme inhibition endpoint review
Cellular PARP activity studies in cancer cell models
Cell-permeable inhibitor with reported cellular PARP inhibition activity
Cellular PARP endpoint validation
PARP isoform selectivity profiling
3-Methoxy substitution may support differential PARP isoform selectivity profile
Isoform selectivity assessment
Pharmacophore validation and computational chemistry
Conformationally restricted scaffold to support computational modeling studies
Binding affinity benchmarking and docking validation
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